molecular formula C9H9N3O B13883387 2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one

2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one

Cat. No.: B13883387
M. Wt: 175.19 g/mol
InChI Key: MIEARQJHWLFFTD-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylpyrido[2,3-b]pyrazin-3-one typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,4-dimethylpyrido[2,3-b]pyrazin-3-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrido[2,3-b]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethylpyrido[2,3-b]pyrazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylpyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to interact with DNA and proteins makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpyrido[2,3-b]pyrazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl groups at the 2 and 4 positions influence its reactivity and interaction with biological targets, making it a compound of interest for further research .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2,4-dimethylpyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-7(11-6)4-3-5-10-8/h3-5H,1-2H3

InChI Key

MIEARQJHWLFFTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CC=C2)N(C1=O)C

Origin of Product

United States

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